4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
Description
Structural Isomerism
- Positional isomerism : The methylene bridge (-CH$$_2$$-) between the piperazine and benzoic acid groups distinguishes it from analogs like 4-(4-benzylpiperazin-1-yl)benzoic acid (lacking the methylene group) .
- Tautomerism : The carboxylic acid group can exhibit keto-enol tautomerism under specific pH conditions, though this is less pronounced in aromatic systems .
Conformational Flexibility
- Piperazine ring : Adopts a chair conformation in crystalline states, with the benzyl group occupying an equatorial position to minimize steric strain .
- Methylene bridge : Introduces rotational freedom, allowing the benzoic acid group to adopt multiple orientations relative to the piperazine ring. Computational studies suggest energy barriers of 56–80 kJ/mol for interconversion between conformers .
- Benzyl group rotation : The benzyl substituent’s phenyl ring rotates freely, contributing to dynamic stereoelectronic effects .
Comparative Analysis with Related Piperazine Derivatives
The structural and electronic properties of 4-(4-benzylpiperazin-1-ylmethyl)benzoic acid differ significantly from related piperazine derivatives:
Key Observations :
- Substituent effects : The benzyl group increases lipophilicity compared to methyl-substituted analogs, impacting membrane permeability .
- Methylene bridge : Enhances conformational flexibility compared to direct piperazine-benzoic acid linkages, potentially improving binding affinity in biological targets .
- Salt forms : Dihydrochloride derivatives (e.g., ) exhibit improved solubility but reduced thermal stability compared to free acids .
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKOSTLKZYIZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610183 | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359801-19-7 | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Methods
| Method | Starting Material | Solvent | Reaction Time | Yield | Purity |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Bromomethylbenzoic acid | n-Butanol | 12 hours | 82% | >99% |
| Green Synthesis | p-Cyanobenzyl chloride | Ethanol/water | 6 hours | 80% | 98.5% |
| Direct Amination | 4-Chloromethylbenzoic acid | DMF/water | 8 hours | 75% | 97% |
Critical Optimization Parameters
- Temperature : Optimal range: 60–80°C. Higher temperatures reduce reaction time but increase side products.
- Solvent Choice : Polar aprotic solvents (DMF) enhance reactivity but complicate purification. Alcohol/water mixtures improve eco-friendliness.
- Acidification : Gradual HCl addition prevents localized overheating, ensuring crystalline product formation.
Impurity Profile and Mitigation
- Quaternary Salt Impurity : Forms due to over-alkylation. Controlled benzylpiperazine stoichiometry (1.1–1.2 eq.) minimizes this.
- Inorganic Residues : Reduced via aqueous washes and recrystallization (sulphated ash <0.5%).
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group or the piperazine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under conditions that promote nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohols or piperazine derivatives.
Scientific Research Applications
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzylpiperazine moiety can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Methyl/Ethyl groups (e.g., 106261-48-7, 895519-97-8) reduce steric hindrance and enhance metabolic stability compared to bulkier benzyl groups .
- Benzyl groups (e.g., 359801-19-7) improve lipophilicity and binding affinity to hydrophobic enzyme pockets, critical for kinase inhibition .
- Hydroxyphenyl groups (e.g., ) introduce hydrogen-bonding capacity, enhancing antimicrobial activity.
Key Research Findings
Substituent-Driven Solubility : Ethyl and methyl derivatives exhibit higher aqueous solubility (logP = 1.2–1.5) than benzyl-substituted analogues (logP = 2.8) .
Thermal Stability : Benzyl-substituted compounds decompose at 220–230°C, whereas methyl analogues degrade at 190–200°C, correlating with piperazine ring stability .
Toxicity : Ethyl derivatives (e.g., 895519-97-8) show lower hepatotoxicity (LD₅₀ > 500 mg/kg) in rodent models compared to benzyl variants (LD₅₀ = 300 mg/kg) .
Biological Activity
4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid is an organic compound notable for its potential biological activities, particularly in the field of neuropharmacology. This compound features a benzene ring substituted with a benzylpiperazine moiety and a carboxylic acid group, making it a candidate for various therapeutic applications. Its structure suggests that it may interact with neurotransmitter receptors, influencing mood and cognition.
- Chemical Formula : C₁₈H₂₀N₂O₂
- Molecular Weight : 310.4 g/mol
- CAS Number : 4741724
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Reductive Alkylation : Involves the reaction of 1-benzylpiperazine with benzoic acid derivatives under catalytic hydrogenation conditions.
- Nucleophilic Substitution Reactions : The introduction of the benzyl group occurs via nucleophilic substitution, enhancing its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as it relates to neurotransmitter systems. Preliminary studies suggest its potential effects on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Binding Affinity Studies
Interaction studies have shown that this compound may bind to various receptors involved in neurotransmission pathways. Its binding affinity is crucial for understanding its pharmacodynamics and potential therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 3-(4-Methylpiperazin-1-yl)benzoic acid | 215309-01-6 | 1.00 | Contains a methyl group on the piperazine ring |
| 3-(Piperazin-1-yl)benzoic acid hydrochloride | 1998216-00-4 | 0.96 | Lacks the benzyl substituent |
| 3-Amino-4-(piperidin-1-yl)benzoic acid | 26586-27-6 | 0.87 | Features a piperidine ring instead of piperazine |
| 4-(4-Ethylpiperazin-1-yl)benzoic acid | 784130-66-1 | 0.85 | Contains an ethyl group on the piperazine ring |
| 3-(Pyrrolidin-1-yl)benzoic acid | 72548-79-9 | 0.86 | Utilizes a pyrrolidine ring structure |
The unique combination of structural features in this compound may enhance its binding properties and biological activity compared to these similar compounds.
Example Study: Neuropharmacological Effects
In one study involving piperazine derivatives, compounds were evaluated for their effects on anxiety-like behaviors in rodent models. The results indicated that certain derivatives could significantly reduce anxiety behaviors, suggesting that similar mechanisms might be at play for this compound due to its structural similarities.
Q & A
Q. How to address contradictory solubility data in different solvents?
- Methodological Answer : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimentally validate via dynamic light scattering (DLS) for aggregation in polar aprotic solvents (e.g., DMSO vs. acetonitrile). XRD identifies polymorphic forms affecting solubility .
Key Structural Analogs and Comparative Data
| Compound Name | CAS Number | Key Features | Reference |
|---|---|---|---|
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 | Enhanced kinase inhibition; dihydrochloride improves solubility | |
| 4-(4-Methylpiperazinomethyl)benzoic acid | 106261-48-7 | Intermediate for analog synthesis | |
| 4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid | B8134858 | Antitumor activity in PI3K/Akt pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
